Oroidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Oroidin is a natural product found in Agelas clathrodes, Stylissa massa, and other organisms with data available.

Oroidin is a bromopyrrole alkaloid first isolated from marine sponges of the genus Agelas in 1971. It belongs to the structural class of pyrrole-2-aminoimidazole and is characterized by its unique chemical structure, which includes a bromine atom and a pyrrole ring. Oroidin has been found in various sponge species, including Hymeniacidon, Cymbaxinella, and Axinella . Its relatively simple structure compared to other complex alkaloids makes it an attractive candidate for chemical optimization and derivative synthesis .

Oroidin exhibits a wide range of biological activities, making it a potential candidate for drug development:

- Anticancer Activity: Oroidin analogues have shown significant cytotoxicity against cancer cells, particularly colon cancer cells. Some derivatives are noted for their ability to inhibit multidrug resistance mechanisms in cancer therapy, enhancing the effectiveness of conventional treatments .

- Antiparasitic Properties: The compound demonstrates moderate activity against several protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, indicating its potential as a treatment for diseases like African sleeping sickness and malaria .

- Antibiofilm Activity: Oroidin has been recognized for its ability to inhibit bacterial biofilm formation, which is crucial in treating chronic infections resistant to standard antibiotics .

Various synthesis methods have been developed to produce oroidin and its derivatives:

- Total Synthesis: Multiple research groups have reported total synthesis routes involving:

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields, allowing for efficient production of oroidin derivatives .

- Dimerization Approaches: Dimerization of oroidin leads to polycyclic derivatives with enhanced biological activities .

Oroidin's diverse biological activities suggest several applications:

- Pharmaceutical Development: Due to its anticancer and antiparasitic properties, oroidin is being investigated as a lead compound for new therapeutic agents.

- Chemical Defense in Marine Biology: Oroidin serves as a chemical defense mechanism for marine sponges against predation and disease, contributing to ecological stability in marine environments .

Studies on oroidin's interactions reveal its complex role in biological systems:

- Multidrug Resistance Mechanisms: Oroidin has been shown to interfere with the activity of multidrug resistance enzymes, potentially reversing resistance in cancer cells .

- Ecological Interactions: Research indicates that oroidin influences bacterioplankton communities, affecting microbial dynamics in marine ecosystems .

Oroidin shares structural similarities with other bromopyrrole alkaloids. Here are some notable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Clathrodin | Bromopyrrole | Anticancer | Exhibits unique dimerization properties |

| Hymenidin | Bromopyrrole | Antibacterial | Known for specific interactions with bacterial membranes |

| Ageliferin | Bromopyrrole | Anticancer | Notable for its complex synthetic pathways |

| Nagelamide A | Polycyclic alkaloid | Antiparasitic | Contains additional cyclic structures |

Oroidin's uniqueness lies in its simpler structure compared to these analogues, allowing for easier modification and optimization while maintaining significant biological activity .

Oroidin was first isolated in 1971 from the marine sponge Agelas oroides . Initial structural misassignments were corrected in 1973, revealing its linear architecture comprising a bromopyrrole carboxamide linked to a 2-aminoimidazole moiety via a propenyl chain . This revision was later confirmed through total synthesis in 1986, solidifying its place in marine natural product chemistry . Early studies highlighted its role as a chemical defense agent in sponges, deterring predators such as reef fish and inhibiting bacterial biofilm formation .

Taxonomic Distribution in Marine Sponges

Oroidin serves as a chemotaxonomic marker for sponges within the order Agelasida and family Axinellidae. Its occurrence spans multiple genera, as detailed below:

| Sponge Genus | Family | Notable Species | Geographic Distribution |

|---|---|---|---|

| Agelas | Agelasidae | A. oroides, A. sceptrum | Mediterranean, Caribbean |

| Axinella | Axinellidae | A. verrucosa | Indo-Pacific, Red Sea |

| Hymeniacidon | Halichondriidae | H. aldis | Temperate coastal waters |

| Cymbaxinella | Axinellidae | C. damicornis | Tropical reefs |

This broad taxonomic distribution underscores Oroidin’s ecological significance, with concentrations varying by species and habitat . For example, Agelas sponges consistently produce Oroidin as a major metabolite, while Axinella species often co-occur with cyclic derivatives like sceptrin and ageliferin .

Structural Classification Within Pyrrole-Imidazole Alkaloids (PIAs)

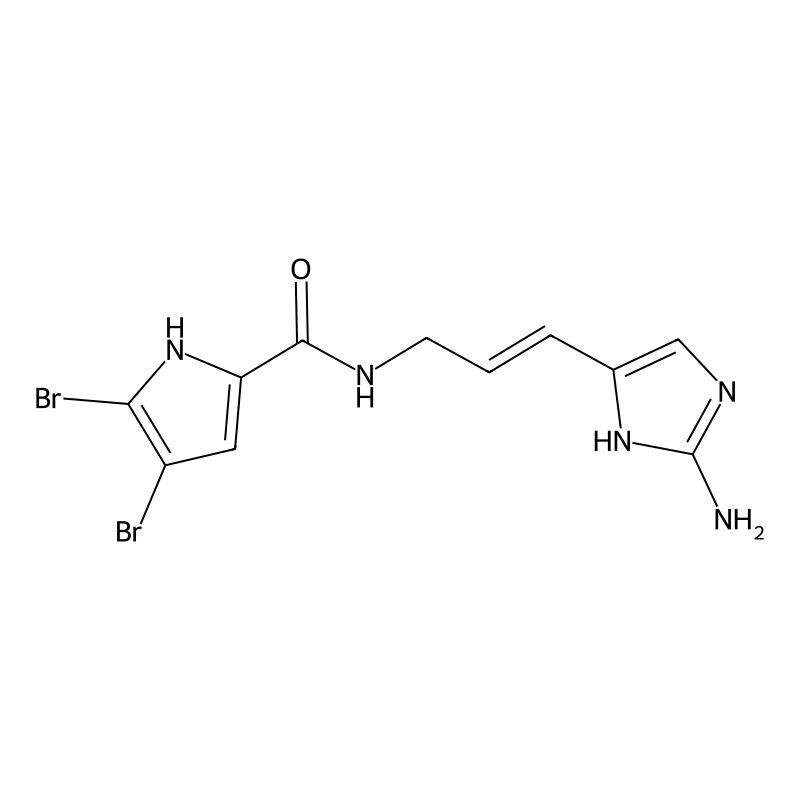

Oroidin belongs to the pyrrole-2-aminoimidazole (P-2-AI) subclass of PIAs, characterized by a bromopyrrole unit connected to an aminoimidazole through a three-carbon chain. Key structural features include:

- Molecular Formula: C₁₁H₁₁Br₂N₅O

- Functional Groups: 4,5-Dibromopyrrole-2-carboxamide, 2-aminoimidazole, and trans-propenyl linker .

- Biosynthetic Role: Serves as a precursor to dimeric PIAs (e.g., sceptrin, ageliferin) via enzyme-mediated [2+2] cycloadditions or oxidative couplings .

A simplified structural representation is provided below:

$$

\text{Oroidin} = \underbrace{\text{4,5-Dibromopyrrole-2-carboxamide}}{\text{Pyrrole Unit}} - \text{CH}2\text{CH}=\text{CH} - \underbrace{\text{2-Aminoimidazole}}_{\text{Imidazole Unit}}

$$

Table 1: Key Molecular Data for Oroidin

| Property | Value |

|---|---|

| Molecular Weight | 389.05 g/mol |

| Bromine Content | 41.0% (w/w) |

| Key Spectral Signatures | ¹H NMR: δ 6.88 (pyrrole-H), δ 6.13 (trans-propenyl-H) |

Oroidin’s structural simplicity contrasts with the complexity of its dimeric derivatives, which exhibit macrocyclic or polycyclic frameworks . For instance, sceptrin arises from a head-to-head [2+2] photocycloaddition of two Oroidin molecules, while ageliferin forms through oxidative dimerization . These transformations highlight Oroidin’s versatility as a biosynthetic building block.

Precursor Molecules and Early Metabolic Steps

The biosynthesis of oroidin, a key bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, involves complex metabolic pathways utilizing multiple amino acid precursors [1] [2]. Extensive research using radiolabeled precursors has identified several critical starting materials that contribute to the formation of this important secondary metabolite [15] [32].

Table 1: Precursor Molecules and Early Metabolic Steps in Oroidin Biosynthesis

| Precursor | Target Structure | Evidence Type | Supporting Studies | Confidence Level |

|---|---|---|---|---|

| Arginine | 2-aminoimidazole moiety | Radiolabeled incorporation | Al-Mourabit et al. 2006 | High |

| Lysine | 2-aminoimidazole moiety | Radiolabeled incorporation | Mohanty et al. 2020 | High |

| Proline | Pyrrole ring | Radiolabeled incorporation | Al-Mourabit et al. 2006 | High |

| Homoarginine | 2-aminoimidazole moiety | Metabolomic detection | Mohanty et al. 2020 | High |

| Ornithine | Pyrrole ring | Proposed pathway | Al-Mourabit et al. 2006 | Medium |

Proline serves as the primary precursor for the pyrrole ring component of oroidin, as demonstrated through radiolabeled incorporation studies using carbon-14 labeled proline [15] [32]. The transformation of proline to the pyrrole moiety involves oxidative dehydrogenation processes that convert the pyrrolidine ring of proline to the aromatic pyrrole structure found in oroidin [45] [49]. This conversion represents a critical early step in the biosynthetic pathway and requires specific enzymatic machinery for the oxidation of the saturated ring system [50].

The 2-aminoimidazole portion of oroidin originates from lysine through a complex series of transformations involving the nonproteinogenic amino acid homoarginine as a critical branch point [13] [30]. Lysine undergoes guanidinylation to form homoarginine, which then serves as the immediate precursor for the 2-aminoimidazole heterocycle formation [24] [40]. This pathway represents a novel route connecting primary metabolism to secondary metabolite biosynthesis in marine sponges [13] [33].

Arginine also contributes to the 2-aminoimidazole moiety formation through alternative pathways, as evidenced by successful incorporation of radiolabeled arginine into oroidin in feeding experiments [15] [32]. The conversion of arginine to the aminoimidazole structure involves decarboxylation and cyclization reactions that establish the heterocyclic framework characteristic of pyrrole-imidazole alkaloids [9] [11].

Enzymatic Mechanisms: Haloperoxidase and Amidinotransferase

The biosynthesis of oroidin requires several key enzymatic transformations, with haloperoxidases and amidinotransferases playing central roles in the formation of the characteristic brominated pyrrole and guanidinium-containing structures [17] [18].

Table 2: Enzymatic Mechanisms in Oroidin Biosynthesis

| Enzyme Type | Function | Substrate | Product | Evidence |

|---|---|---|---|---|

| Haloperoxidase | Bromination of pyrrole ring | 4,5-dibromopyrrole precursor | Brominated pyrrole moiety | Enzyme activity studies |

| Amidinotransferase | Guanidinylation of lysine | Lysine to homoarginine | Homoarginine | Biochemical characterization |

| Hydroxylase | Hydroxylation reactions | Various intermediates | Hydroxylated intermediates | Metabolomic detection |

| Decarboxylase | Decarboxylation steps | Amino acid precursors | Decarboxylated products | Pathway reconstruction |

| Oxidase | Pyrrole ring formation | Proline-derived precursor | Pyrrole ring | In vitro reconstitution |

Haloperoxidases catalyze the critical bromination reactions that introduce the characteristic halogen substituents found in oroidin [17] [23]. These enzymes utilize hydrogen peroxide as an oxidant to generate electrophilic bromine species that react with the pyrrole ring system [17] [19]. Vanadium-dependent haloperoxidases are particularly prominent in marine sponges and demonstrate remarkable stability compared to heme-containing haloperoxidases [23]. The bromination process involves the formation of hypobromous acid intermediates that subsequently react with the electron-rich pyrrole ring to install bromine atoms at specific positions [21] [23].

The mechanism of haloperoxidase-catalyzed bromination follows a well-characterized pathway involving the binding of bromide ions and hydrogen peroxide to the enzyme active site [17] [21]. The reaction proceeds through the formation of enzyme-bound bromine intermediates that facilitate the electrophilic substitution of the pyrrole substrate [19] [21]. Marine haloperoxidases exhibit exceptional thermal stability and resistance to organic solvents, making them highly effective biocatalysts for the bromination reactions required in oroidin biosynthesis [23].

Amidinotransferases, particularly arginine glycine amidinotransferase, catalyze the transfer of amidino groups from arginine to lysine, forming homoarginine [24] [38]. This enzymatic transformation represents a critical branch point connecting primary amino acid metabolism to the specialized biosynthetic pathways leading to pyrrole-imidazole alkaloids [13] [24]. The enzyme demonstrates tissue-specific expression patterns and utilizes both ornithine transcarbamoylase activity and amidinotransferase function to generate homoarginine from lysine precursors [38] [39].

The conversion of lysine to homoarginine involves the recognition of lysine as an alternative substrate by enzymes traditionally associated with arginine metabolism [39] [43]. This process requires specific enzymatic machinery capable of accommodating the extended carbon chain of lysine while maintaining the stereochemical integrity necessary for subsequent biosynthetic transformations [40] [42].

Role of Sponge Microbiomes in Biosynthesis

The production of oroidin and related pyrrole-imidazole alkaloids occurs within complex sponge holobiont systems that encompass both the eukaryotic sponge host and associated microbial communities [13] [25]. Recent research has provided compelling evidence that the sponge host itself, rather than bacterial symbionts, serves as the primary site for oroidin biosynthesis [13] [16].

Table 3: Role of Sponge Microbiomes in Oroidin Biosynthesis

| Sponge Genus | Microbiome Type | Oroidin Production | Biosynthetic Source | Evidence |

|---|---|---|---|---|

| Agelas | High Microbial Abundance | High | Sponge host | Cell culture studies |

| Stylissa | Low Microbial Abundance | High | Sponge host | Enzyme reconstitution |

| Axinella | Variable | Medium | Sponge host | Metabolomic analysis |

| Aiolochroia | High Microbial Abundance | Variable | Unknown | Chemical analysis |

| Aplysina | High Microbial Abundance | Low | Different pathway | Comparative studies |

Comparative analysis of sponge genera that produce pyrrole-imidazole alkaloids reveals that metabolomic convergence does not correlate with conservation of microbiome architectures [13] [30]. Stylissa, Axinella, and Agelas sponges exhibit vastly different microbiome structures yet maintain the capacity for pyrrole-imidazole alkaloid production [13]. This observation contrasts sharply with other marine invertebrate systems where bacterial symbionts have been validated as sites for natural product biosynthesis [13] [27].

Cell culture experiments using archaeocyte cells from sponge Teichaxinella morchella successfully recovered pyrrole-imidazole alkaloid production in the absence of bacterial symbionts [13] [16]. These findings provide direct experimental evidence supporting the hypothesis that the sponge host, rather than associated microorganisms, serves as the biosynthetic source for these compounds [12] [16].

Enzyme reconstitution studies using cell-free preparations from Agelas sceptrum and Stylissa caribica demonstrated the de novo synthesis of complex pyrrole-imidazole alkaloids from labeled oroidin precursors [16]. These experiments established that sponge-derived enzymes possess the necessary catalytic machinery to convert simple precursors into complex polycyclic alkaloids [10] [16].

The molecular framework of oroidin is built upon two fundamental heterocyclic components that define its chemical behavior and biological activity. The compound possesses the molecular formula C₁₁H₁₁Br₂N₅O with a molecular weight of 389.05 grams per mole [1] [4].

The pyrrole moiety constitutes the western terminus of the molecule, featuring a five-membered aromatic ring with the systematic name 4,5-dibromo-1H-pyrrole-2-carboxamide [4]. This pyrrole unit exhibits characteristic aromatic properties while bearing two bromine substituents at positions 4 and 5, significantly influencing the electronic distribution within the ring system [5] [6]. The carboxamide functionality at position 2 serves as the critical linkage point connecting the pyrrole to the remainder of the molecular structure through an amide bond [7].

The imidazole component represents the eastern terminus, specifically featuring a 2-amino-1H-imidazol-5-yl substituent [4]. This heterocyclic system contains two nitrogen atoms within the five-membered ring, with an exocyclic amino group at position 2 that contributes significantly to the molecule's hydrogen bonding capability and overall polarity [8] [2]. The imidazole ring system exhibits tautomeric behavior, which plays a crucial role in the biosynthetic transformations leading to more complex pyrrole-imidazole alkaloids [7] [9].

The connection between these two heterocyclic units occurs through a three-carbon aliphatic chain featuring an (E)-configured double bond. This propenyl linker adopts the configuration N-[(2E)-3-(2-amino-1H-imidazol-5-yl)-2-propen-1-yl], establishing the overall linear molecular architecture that characterizes oroidin among the simpler members of this alkaloid family [4] [2].

Bromination Patterns and Isotopic Variants

The bromination pattern of oroidin represents a critical structural feature that distinguishes it from related alkaloids and significantly influences its spectroscopic properties and biological activity [5] [10]. The molecule contains precisely two bromine atoms, both located on the pyrrole ring at positions 4 and 5, creating a 4,5-dibromopyrrole substitution pattern [1] [4].

Bromine Substitution Effects: The positioning of bromine atoms at the 4,5-positions of the pyrrole ring produces profound effects on the electronic structure of the molecule. Nuclear magnetic resonance analysis reveals that brominated carbons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of bromine [6]. Specifically, C1 appears at δ 98.0 ppm, C2 at δ 105.0 ppm, and C4 at δ 128.0 ppm, all showing significant deshielding compared to unsubstituted pyrrole carbons [6].

The bromination pattern creates a distinctive electronic environment that enhances the electrophilic character of the pyrrole ring while simultaneously providing sites for potential nucleophilic substitution reactions [5]. This dual bromination contributes to the molecule's role as a reactive intermediate in biosynthetic pathways leading to more complex alkaloids [8] [7].

Isotopic Composition and Mass Spectrometry: The presence of two bromine atoms generates characteristic isotopic patterns due to the natural abundance of bromine isotopes. Bromine exists as two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance) [11]. This distribution creates three distinct isotopic variants of oroidin:

The primary isotopomer contains two ⁷⁹Br atoms, producing a molecular ion at m/z 386.933 (monoisotopic mass) [1] [4]. The mixed isotopomer with one ⁷⁹Br and one ⁸¹Br appears at m/z 388.930, while the ⁸¹Br-⁸¹Br isotopomer manifests at m/z 390.927 [12]. Mass spectrometric analysis consistently reveals the characteristic 1:2:1 isotopic pattern for dibrominated compounds, with the M+2 peak showing nearly equal intensity to the molecular ion peak [13] [12].

Fragmentation Patterns: Electrospray ionization mass spectrometry demonstrates predictable fragmentation pathways involving sequential loss of bromine atoms. The base peak typically appears as the protonated molecular ion [M+H]⁺, followed by fragments resulting from the loss of individual bromine atoms (-79 or -81 Da) or molecular bromine (-158 or -160 Da) [10] [13]. These fragmentation patterns serve as diagnostic tools for structural confirmation and differentiation from other brominated marine alkaloids.

Nuclear Magnetic Resonance and Mass Spectrometry Data for Structural Elucidation

Proton Nuclear Magnetic Resonance Spectroscopy: The ¹H Nuclear Magnetic Resonance spectrum of oroidin provides detailed insight into the molecular connectivity and stereochemistry. The spectrum exhibits several diagnostic signals that enable unambiguous structural assignment [6] [14].

The pyrrole proton H3 appears as a sharp singlet at δ 6.88 ppm, consistent with an aromatic proton on a brominated pyrrole ring [6]. The NH protons of the pyrrole ring resonate at characteristic downfield positions: N1-H at δ 11.95 ppm and N2-H at δ 12.79 ppm, reflecting the strong hydrogen bonding environment and the electron-withdrawing effects of the adjacent bromine atoms [6].

The propenyl chain exhibits a characteristic AMX pattern with H6 appearing as a doublet of doublets at δ 3.94 ppm (J = 5.5, 4.9 Hz), reflecting coupling to both the adjacent NH group and the olefinic proton H7 [6]. The trans-configured double bond manifests as H7 at δ 6.13 ppm (doublet of triplets, J = 16.4, 4.9 Hz) and H8 at δ 6.20 ppm (doublet, J = 16.4 Hz), with the large coupling constant confirming the (E)-geometry [6] [14].

The imidazole ring contributes H10 as a singlet at δ 6.98 ppm, while the amino group protons appear as a broad singlet at δ 7.45 ppm [6]. The NH proton of the amide linkage resonates at δ 8.6 ppm as a triplet (J = 5.5 Hz), demonstrating coupling to the adjacent methylene protons [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy: The ¹³C Nuclear Magnetic Resonance spectrum reveals the complete carbon framework with characteristic chemical shifts that reflect the electronic environment of each carbon atom [6]. The carbonyl carbon C5 appears at the most downfield position (δ 158.8 ppm), consistent with an amide carbonyl [6].

The brominated pyrrole carbons exhibit distinctive patterns: C1 at δ 98.0 ppm and C2 at δ 105.0 ppm show the characteristic downfield shifts associated with carbons bearing electronegative bromine substituents [6]. The unsubstituted pyrrole carbon C3 resonates at δ 113.0 ppm, while C4 appears at δ 128.0 ppm [6].

The propenyl chain carbons are readily identified: C6 (methylene) at δ 39.8 ppm, C7 (olefinic) at δ 127.0 ppm, and C8 (olefinic) at δ 116.0 ppm [6]. The imidazole carbons C9, C10, and C11 resonate at δ 125.0, 111.0, and 148.0 ppm, respectively, with C11 showing the expected downfield shift due to the attached amino group [6].

Two-Dimensional Nuclear Magnetic Resonance Correlations: Heteronuclear Multiple Bond Correlation spectroscopy provides crucial connectivity information. Key correlations include H3 to C2 and C4, confirming the pyrrole substitution pattern [6]. The methylene protons H6 show correlations to C5, C7, and C8, establishing the amide linkage and propenyl chain connectivity [6].

Correlation Spectroscopy reveals the expected scalar couplings: H6 couples to H7 and the amide NH, while H7 and H8 show the characteristic trans-olefinic coupling pattern [6]. These correlations collectively confirm the proposed linear structure with (E)-alkene geometry.

Mass Spectrometry and Structural Confirmation: High-resolution mass spectrometry provides definitive molecular formula confirmation. The observed monoisotopic mass of 386.9330 Da corresponds precisely to the calculated mass for C₁₁H₁₁⁷⁹Br₂N₅O [1] [4]. The isotopic pattern matches theoretical predictions for a dibrominated compound, with intensity ratios of approximately 1:2:1 for the M:M+2:M+4 ion cluster [12].

Tandem mass spectrometry reveals characteristic fragmentation pathways. The molecular ion undergoes sequential bromine loss, producing fragments at m/z 307/309 (M-Br) and m/z 228 (M-2Br) [10]. Additional fragmentation involves loss of the aminoimidazole side chain, generating pyrrole carboxamide fragments that provide structural confirmation [13].

Computational Modeling of Electronic Properties

Density Functional Theory Calculations: Computational modeling using density functional theory provides comprehensive insight into the electronic structure and properties of oroidin. Calculations employing the UB3LYP functional with the 6-311++G(d,p) basis set have been utilized to investigate the quantum mechanical parameters of oroidin and its derivatives [15] [16].

The highest occupied molecular orbital energy for oroidin has been calculated at -5.67 electron volts, while the lowest unoccupied molecular orbital energy appears at -1.38 electron volts [15]. This produces a HOMO-LUMO energy gap of 4.29 electron volts, indicating significant electronic stability and resistance to oxidation [15]. The relatively large band gap suggests that oroidin functions as an insulator under normal conditions, consistent with its role as a stable secondary metabolite.

Molecular Orbital Analysis: The frontier molecular orbitals of oroidin exhibit distinctive characteristics that reflect the electronic influence of the bromine substituents and the extended conjugation system. The HOMO primarily localizes on the pyrrole ring system, with significant contributions from the nitrogen lone pairs and the π-electron system [15]. The electron-withdrawing bromine atoms lower the HOMO energy, enhancing the molecule's resistance to oxidative processes.

The LUMO shows substantial delocalization across both the pyrrole and imidazole rings, with particular concentration on the carbonyl carbon and the imidazole ring system [15]. This distribution suggests that nucleophilic attack would preferentially occur at the carbonyl carbon or at positions on the imidazole ring, consistent with observed reactivity patterns in synthetic studies.

Electronic Structure Parameters: Comprehensive density functional theory analysis reveals additional electronic properties of significance. The total energy of the optimized geometry reaches -16.12 × 10⁴ electron volts, indicating a highly stable electronic configuration [15]. The calculated dipole moment of 2.24 Debye reflects the polar nature of the molecule, arising from the asymmetric distribution of electron density between the electron-rich amino groups and the electron-deficient brominated pyrrole ring [15].

Chemical Reactivity Descriptors: Quantum chemical calculations enable the determination of reactivity descriptors that predict chemical behavior. The ionization potential, approximated by the negative HOMO energy, suggests moderate electron donor capability [17]. The electron affinity, related to the LUMO energy, indicates limited electron acceptor behavior under normal conditions [17].

The chemical hardness, calculated as half the HOMO-LUMO gap (2.145 eV), classifies oroidin as a moderately hard molecule according to Pearson's hard-soft acid-base theory [15]. This hardness value suggests selective reactivity with complementary hard or soft reaction partners, influencing the biosynthetic pathways available to this compound.

Validation of Computational Results: The accuracy of density functional theory calculations for oroidin has been validated through comparison with experimental spectroscopic data. Calculated ¹³C chemical shifts using the HOSE code-based approach show excellent agreement with experimental values, with root mean square deviations of less than 2 ppm for most carbon environments [6].

The computational methodology successfully distinguishes between different bromination patterns of the pyrrole ring, with calculated chemical shifts correctly predicting the observed 4,5-dibromination pattern over alternative 3,4- or 3,5-substitution patterns [6]. This validation supports the reliability of the electronic structure calculations and their utility for predicting properties of related compounds.

Electronic Property Implications: The calculated electronic properties provide insight into the biological and chemical behavior of oroidin. The moderate HOMO-LUMO gap suggests selective reactivity that enables controlled biosynthetic transformations while maintaining stability in biological environments [15]. The calculated dipole moment and charge distribution patterns indicate potential for specific protein binding interactions and membrane permeability characteristics.